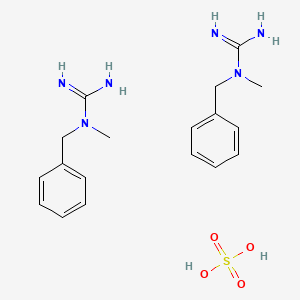
1-benzyl-1-methylguanidine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This compound is characterized by the presence of a guanidine group, which is a functional group with the formula HNC(NH2)2. The sulfate (2:1) indicates that two molecules of the guanidine compound are associated with one molecule of sulfate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) typically involves the reaction of n-methyl-n-(phenylmethyl)guanidine with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
[ \text{n-methyl-n-(phenylmethyl)guanidine} + \text{H}_2\text{SO}_4 \rightarrow \text{Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1)} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The guanidine group can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.
科学的研究の応用
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
Guanidine, n-methyl-n-(1-methylethyl)-: This compound has a similar guanidine structure but with different substituents.
Guanidine, n-methyl-n’-(1-methylethyl)-: Another similar compound with variations in the substituent groups.
Uniqueness
Guanidine, n-methyl-n-(phenylmethyl)-, sulfate (2:1) is unique due to its specific substituent groups and the presence of the sulfate counterion. These structural features contribute to its distinct chemical properties and reactivity compared to other guanidine derivatives.
特性
CAS番号 |
2551-64-6 |
|---|---|
分子式 |
C18H28N6O4S |
分子量 |
424.5 g/mol |
IUPAC名 |
1-benzyl-1-methylguanidine;sulfuric acid |
InChI |
InChI=1S/2C9H13N3.H2O4S/c2*1-12(9(10)11)7-8-5-3-2-4-6-8;1-5(2,3)4/h2*2-6H,7H2,1H3,(H3,10,11);(H2,1,2,3,4) |
InChIキー |
VQXJIGDGWSAHSB-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |
正規SMILES |
CN(CC1=CC=CC=C1)C(=N)N.CN(CC1=CC=CC=C1)C(=N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















